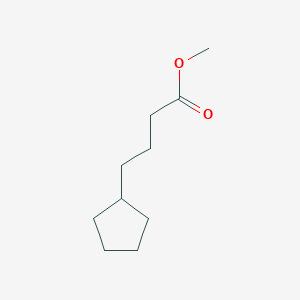

Methyl 4-cyclopentylbutanoate

Description

Methyl 4-cyclopentylbutanoate is a methyl ester characterized by a cyclopentyl substituent at the fourth carbon of the butanoate chain. For instance, analogous compounds, such as methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate, are critical intermediates in fungicide production (e.g., metconazole) . The cyclopentyl group in this compound likely imparts steric bulk and lipophilicity, influencing its reactivity and solubility compared to esters with aromatic or electron-withdrawing substituents.

Properties

CAS No. |

53393-88-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 4-cyclopentylbutanoate |

InChI |

InChI=1S/C10H18O2/c1-12-10(11)8-4-7-9-5-2-3-6-9/h9H,2-8H2,1H3 |

InChI Key |

AVHYFUMPMJDUTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyclopentylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-cyclopentylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Grignard reagents or organolithium compounds.

Major Products:

Oxidation: 4-cyclopentylbutanoic acid.

Reduction: 4-cyclopentylbutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyclopentylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and as a component in perfumes and flavorings.

Mechanism of Action

The mechanism of action of methyl 4-cyclopentylbutanoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then exert its effects on molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c)

Structural Differences :

- Ester Group: Methyl 4-cyclopentylbutanoate features a methyl ester, whereas 4c uses an ethyl ester. The ethyl group may slightly increase lipophilicity but reduce volatility compared to methyl esters.

- Substituents: 4c incorporates dual 4-methoxyphenyl groups and an amino-methylene moiety, introducing strong electron-donating and conjugation effects. In contrast, the cyclopentyl group in this compound is purely aliphatic, leading to steric hindrance and reduced polarity.

Characterization :

- Both compounds would share standard ester characterization techniques (IR, NMR, HRMS). However, 4c’s aromatic protons and conjugated system produce distinct $ ^1H $ NMR signals (e.g., aromatic protons at δ 6.8–7.2 ppm) compared to the aliphatic cyclopentyl signals (δ 1.5–2.5 ppm) in this compound .

Methyl 4-Methoxy-3-oxobutyrate

Structural Differences :

- Functional Groups: Methyl 4-methoxy-3-oxobutyrate contains a methoxy group and a ketone at C3, making it highly polar and reactive. This compound lacks these groups, resulting in lower polarity and greater stability.

Reactivity :

Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate

Structural Differences :

- Substituents: This compound has a chlorophenylmethyl group and a ketone within a cyclopentane ring, compared to the simpler cyclopentyl chain in this compound.

Data Table: Key Properties of Methyl Esters (Hypothetical Comparison)

*Estimated based on structural analogs.

Chemical Reactions Analysis

Hydrolysis

Esters undergo hydrolysis in the presence of acidic or basic conditions to yield carboxylic acids and alcohols. For methyl 4-cyclopentylbutanoate, hydrolysis would produce 4-cyclopentylbutanoic acid and methanol.

Mechanism :

-

Acidic hydrolysis : The ester oxygen acts as a nucleophile, attacking the carbonyl carbon. Water participates in protonation/deprotonation steps.

-

Basic hydrolysis : A hydroxide ion abstracts a proton from the ester oxygen, leading to cleavage of the ester bond.

Oxidation

Oxidation of esters typically converts them to carboxylic acids. For this compound, oxidation would yield 4-cyclopentylbutanoic acid . The reaction may involve strong oxidizing agents (e.g., KMnO₄, CrO₃) under acidic conditions.

Substitution Reactions

The ester group can participate in nucleophilic acyl substitution reactions. For example:

-

Alcoholysis : Reaction with alcohols (e.g., ethanol) in acidic conditions to form ethyl esters.

-

Amide formation : Reaction with amines to replace the methoxy group with an amine.

Cyclopentyl Group Reactivity

The cyclopentyl substituent may influence reactivity through steric effects or electronic interactions. For instance, in substitution reactions, the cyclopentyl group could stabilize transition states or direct nucleophilic attack.

Reaction Conditions and Mechanisms

| Reaction Type | Conditions | Products | Mechanism Highlights |

|---|---|---|---|

| Hydrolysis | Acid/base catalysts, H₂O | 4-cyclopentylbutanoic acid + CH₃OH | Nucleophilic attack on carbonyl carbon |

| Oxidation | KMnO₄/CrO₃, acidic conditions | 4-cyclopentylbutanoic acid | Oxidative cleavage of ester bond |

| Substitution | Alcohol/amine, acid catalyst | Ethyl ester or amide derivatives | Nucleophilic substitution of methoxy group |

Challenges in Reaction Optimization

While the compound’s reactivity is typical of esters, challenges may arise in controlling side reactions (e.g., secondary oxidation of the cyclopentyl group). Design of Experiments (DoE) could optimize reaction parameters like solvent choice, temperature, and catalyst loading to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.